molecular formula C9H20N2 B12115693 2-(2-Methylpiperidin-1-yl)propan-1-amine

2-(2-Methylpiperidin-1-yl)propan-1-amine

Cat. No.: B12115693
M. Wt: 156.27 g/mol
InChI Key: PJDPNPWWAPAAII-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)propan-1-amine: . It belongs to the class of organic compounds called amines and is characterized by a piperidine ring structure.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-methylpiperidine with propylamine under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

b. Industrial Production

While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes. Optimization of reaction conditions, catalysts, and purification steps would be necessary for industrial production.

Chemical Reactions Analysis

a. Types of Reactions

    Oxidation: 2-(2-Methylpiperidin-1-yl)propan-1-amine can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the compound may yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or propylamine carbon.

    Alkylation: Alkylation reactions with alkyl halides can modify the piperidine ring.

b. Common Reagents and Conditions

    Oxidation: Oxidizing agents like or in acidic media.

    Reduction: Reducing agents such as or .

    Substitution: Alkyl halides (e.g., , ).

    Alkylation: Alkylating agents (e.g., , ).

c. Major Products

The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives , while alkylation leads to N-alkylated piperidines .

Scientific Research Applications

    Medicine: Investigate its potential as a pharmaceutical intermediate or drug candidate.

    Chemical Biology: Explore its interactions with biological targets.

    Industry: Assess its use in the synthesis of other compounds.

Mechanism of Action

The precise mechanism of action for 2-(2-Methylpiperidin-1-yl)propan-1-amine remains an area of research. It likely involves interactions with receptors, enzymes, or cellular pathways.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include:

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(2-methylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C9H20N2/c1-8-5-3-4-6-11(8)9(2)7-10/h8-9H,3-7,10H2,1-2H3

InChI Key

PJDPNPWWAPAAII-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(C)CN

Origin of Product

United States

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